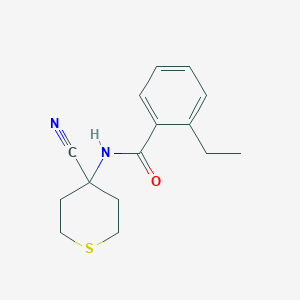

N-(4-Cyanothian-4-yl)-2-ethylbenzamide

描述

N-(4-Cyanothian-4-yl)-2-ethylbenzamide is a benzamide derivative characterized by a 2-ethylbenzamide moiety linked to a 4-cyanothian ring. The thian ring (a saturated six-membered sulfur heterocycle) at position 4 is substituted with a cyano group (-CN), a strong electron-withdrawing substituent. This structural configuration confers unique electronic and steric properties:

属性

IUPAC Name |

N-(4-cyanothian-4-yl)-2-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-2-12-5-3-4-6-13(12)14(18)17-15(11-16)7-9-19-10-8-15/h3-6H,2,7-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPMVDFHHVVVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)NC2(CCSCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Key Observations :

- Bulky substituents (e.g., tert-butyl in 1c) reduce yields (32–70%) due to steric effects .

- Electron-withdrawing groups (e.g., nitro in 4MNB) may hinder coupling reactions, though specific yields are unreported .

Physical Properties

Melting points and crystallinity are influenced by substituent polarity and molecular symmetry:

Key Observations :

- Cyano-substituted analogs (e.g., 1g) exhibit elevated melting points (up to 205°C) due to strong intermolecular dipole interactions .

- The target’s 4-cyanothian group may further enhance crystallinity compared to halogenated derivatives (e.g., 4MNB), as cyano groups promote tighter molecular packing.

Spectroscopic and Structural Characteristics

IR Spectroscopy :

- Cyano group: Strong absorption near 2200–2250 cm⁻¹ (C≡N stretch), absent in halogenated analogs .

- Amide carbonyl : Stretching at ~1650–1700 cm⁻¹, influenced by electron-withdrawing substituents (e.g., -CN reduces electron density at C=O, shifting absorption upward) .

NMR Spectroscopy :

- 2-Ethyl group : Characteristic triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~2.6 ppm, CH₂) in $ ^1 \text{H} $ NMR .

- Cyano-thian ring: Deshielded carbons adjacent to -CN (δ ~115–120 ppm in $ ^{13} \text{C} $ NMR) .

Crystallography :

- Derivatives like 4MNB exhibit two molecules per asymmetric unit, suggesting steric or electronic influences on packing .

- Chloro and methoxy substituents (e.g., in 4-Chloro-N-(2-methoxyphenyl)-benzamide) result in planar benzamide conformations, with C=O bond lengths (~1.22 Å) typical for amides .

Key Observations :

- The target’s cyano group will dominate its spectroscopic profile, with distinct IR and NMR signatures differentiating it from halogenated analogs.

- Crystallographic studies of similar compounds suggest that the target’s saturated thian ring may adopt a chair conformation, optimizing steric and electronic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。